molecular formula C13H18O B12627893 [(1-Methylcyclohexyl)oxy]benzene CAS No. 918158-41-5

[(1-Methylcyclohexyl)oxy]benzene

Cat. No.: B12627893
CAS No.: 918158-41-5
M. Wt: 190.28 g/mol
InChI Key: MTQJWSUKQUDUQB-UHFFFAOYSA-N
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Description

[(1-Methylcyclohexyl)oxy]benzene is an aryl ether characterized by a benzene ring substituted with a 1-methylcyclohexyloxy group. This compound is notable for its steric bulk due to the cyclohexyl moiety, which influences its reactivity, stability, and applications in organic synthesis. It is structurally related to other aryl ethers and protecting groups, such as methoxybenzene derivatives and carbamate-blocking agents like Moz ([(4-methoxyphenyl)methoxy]carbonyl) . Its synthesis often involves coupling reactions under controlled conditions, such as photoredox catalysis or electrogenerated carbocations, as demonstrated in recent studies .

Properties

CAS No.

918158-41-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1-methylcyclohexyl)oxybenzene

InChI

InChI=1S/C13H18O/c1-13(10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

MTQJWSUKQUDUQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcyclohexyl)oxy]benzene typically involves the reaction of 1-methylcyclohexanol with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, resulting in the substitution of the hydroxyl group with the phenyl group.

Industrial Production Methods

Industrial production of [(1-Methylcyclohexyl)oxy]benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylcyclohexyl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

[(1-Methylcyclohexyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methylcyclohexyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds for Comparison:
  • Methoxybenzene (Anisole) : A simple aryl ether with a methoxy group.
  • [(4-Methoxyphenyl)methoxy]carbonyl (Moz) : A carbamate-protecting group with a methoxyphenyl substituent.
  • (1-((1-Methylcyclohexyl)oxy)ethyl)benzene : A bulkier analog with an ethyl linker .
  • α-Methylstyrene derivatives : E.g., (3-(1-Methylcyclohexyl)prop-1-en-2-yl)benzene .
Table 1: Structural and Physical Properties
Compound Substituent/Bulk Physical State Key Applications
[(1-Methylcyclohexyl)oxy]benzene Bulky cyclohexyl group Likely oil/liquid* Protecting groups, intermediates
Methoxybenzene Small methoxy group Liquid Solvent, fragrance synthesis
Moz Methoxyphenyl + carbonyl Solid (typical) Peptide synthesis
(1-((1-MC)oxy)ethyl)benzene Ethyl-linked cyclohexyl Colorless oil Synthetic intermediates

*Inferred from analogous compounds in .

Table 2: Reaction Performance Comparison
Reaction Type Compound Yield (%) Conditions Reference
Electrogenerated carbocation (1-((1-MC)oxy)ethyl)benzene 54 AgSbF6, DBU, Hexanes:Et2O
Photoredox alkylation (3-(1-MC)prop-1-en-2-yl)benzene ~60–70* Ru(bpy)₃²⁺, blue LED
Hydrolysis Stability Mhoc vs. Moz N/A Mhoc > Moz in acidic conditions

*Estimated from similar procedures in .

Steric and Electronic Effects

  • Steric Hindrance : The 1-methylcyclohexyl group imposes significant steric bulk, reducing accessibility to reactive sites. This contrasts with methoxybenzene, where the small methoxy group allows facile electrophilic substitution.
  • Electronic Effects : The cyclohexyl group is electron-donating via hyperconjugation, but less so than methoxy, leading to intermediate reactivity in radical reactions (e.g., photoredox-mediated alkylation).

Biological Activity

[(1-Methylcyclohexyl)oxy]benzene, also known as 1-methylcyclohexyl phenyl ether, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.28 g/mol
  • Structure : The compound consists of a methylcyclohexyl group attached to a benzene ring via an ether linkage.

Biological Activity Overview

Research indicates that [(1-Methylcyclohexyl)oxy]benzene exhibits various biological activities, particularly in the context of toxicity and cellular responses.

1. Toxicological Effects

Studies have shown that compounds similar to [(1-Methylcyclohexyl)oxy]benzene can induce oxidative stress and cytotoxicity in various cell types. For instance, benzene derivatives have been linked to hematological disorders due to their capacity to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis in hematopoietic stem cells (HSCs) .

The biological activity of [(1-Methylcyclohexyl)oxy]benzene may involve:

  • Oxidative Stress : Similar compounds have been shown to disrupt cellular redox balance, causing oxidative damage to cellular components .
  • Inflammatory Pathways : Exposure to benzene derivatives can alter the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in immune responses .

Case Studies and Research Findings

A review of literature reveals significant insights into the biological effects of [(1-Methylcyclohexyl)oxy]benzene and related compounds:

StudyFindings
Yoon et al. (2021)Demonstrated that benzene exposure led to permanent DNA injury in HSCs, with significant implications for hematological diseases .
Rivedal et al. (2020)Found that certain metabolites of benzene inhibit gap junction intercellular communication, potentially exacerbating toxic effects on bone marrow .
Meta-analysis on BenzeneHighlighted the immunosuppressive effects of benzene, particularly its impact on CD4+ T-cells and B-cells .

Comparative Analysis with Related Compounds

The biological activity of [(1-Methylcyclohexyl)oxy]benzene can be compared with other benzene derivatives:

CompoundBiological ActivityMechanism
BenzeneMyelotoxic; induces leukemiaOxidative stress; DNA damage
TolueneNeurotoxic; affects cognitive functionInhibition of neurotransmitter synthesis
XyleneRespiratory irritant; potential carcinogenMetabolic activation leading to ROS generation

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